(3-(3-Bromophenyl)isoxazol-5-yl)methanol
Description
Molecular Identification and Basic Properties
The compound (3-(3-Bromophenyl)isoxazol-5-yl)methanol belongs to the class of five-membered heterocyclic compounds known as isoxazoles. This particular derivative incorporates a brominated phenyl substituent at the 3-position of the isoxazole ring and a hydroxymethyl group at the 5-position. The compound is identified by the Chemical Abstracts Service registry number 887574-50-7 and possesses the molecular formula C₁₀H₈BrNO₂.
The molecular weight of this compound is 254.08 grams per mole, which reflects the contribution of the bromine substituent to the overall molecular mass. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative designations including [3-(3-bromophenyl)-1,2-oxazol-5-yl]methanol and [3-(3-bromophenyl)isoxazol-5-yl]methanol.
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 887574-50-7 | |
| Molecular Formula | C₁₀H₈BrNO₂ | |
| Molecular Weight | 254.08 g/mol | |
| Appearance | Solid | |
| Purity | >97% |
Structural Framework Analysis
The structural framework of this compound consists of three distinct structural components that define its chemical properties. The central isoxazole ring serves as the core heterocyclic system, characterized by a five-membered ring containing one nitrogen atom and one oxygen atom positioned adjacent to each other. This arrangement creates an electron-rich azole system that exhibits unique reactivity patterns compared to other heterocyclic compounds.
Isoxazole represents a nitrogen-containing heterocycle with an oxygen atom in a 1,2-relationship, creating a distinctive electronic environment. The isoxazole ring system demonstrates aromatic character, although its aromaticity is significantly influenced by the presence of both oxygen and nitrogen heteroatoms within the five-membered ring structure. This heteroaromatic system undergoes various chemical reactions including electrophilic substitution, nucleophilic substitution, oxidation, and reduction processes.
The brominated phenyl substituent attached at the 3-position of the isoxazole ring introduces additional electronic and steric effects to the molecular structure. The bromine atom, positioned at the meta position (3-position) of the phenyl ring, creates a different electronic distribution pattern compared to para-substituted analogs. This positioning affects the overall electron density distribution throughout the conjugated system and influences the compound's chemical reactivity.
Isoxazole Ring System Characteristics
The isoxazole ring system within this compound exhibits characteristic properties of five-membered heterocyclic aromatic compounds. Isoxazoles belong to an important class of five-membered aromatic heterocycles containing two electronegative heteroatoms, nitrogen and oxygen, in a 1,2-relationship with three regular sp² carbon atoms. The electron-attracting property of the pyridine-type nitrogen and the electron-donating feature of oxygen create a unique electronic environment that facilitates electrophilic substitution reactions more readily than pyridine.
The isoxazole ring demonstrates significant versatility in chemical functionalization, enabling the generation of various complex structures. This heterocyclic system possesses typical properties intermediate between furan and pyridine, making it a valuable scaffold for pharmaceutical applications. The aromatic character of the isoxazole ring contributes to the overall stability of the compound while maintaining sufficient reactivity for synthetic modifications.
Computational studies have revealed important insights into the electronic properties of brominated isoxazole derivatives. Research examining halogen-substituted isoxazol-5-yl methanol compounds using density functional theory has provided detailed information about molecular geometries, dipole moments, and solvation behavior. These studies demonstrate that brominated isoxazole derivatives exhibit distinct electronic characteristics that influence their interaction with various chemical environments.
Table 2: Isoxazole Ring Electronic Properties
| Property | Characteristic | Impact |
|---|---|---|
| Heteroatom Arrangement | Nitrogen-oxygen 1,2-positioning | Creates unique electronic environment |
| Aromaticity | Moderate aromatic character | Provides stability with maintained reactivity |
| Electronic Nature | π-excessive heterocycle | Facilitates electrophilic substitution |
| Dipole Moment | Significant polarity | Influences solubility and binding interactions |
Bromophenyl Substituent Properties
The bromophenyl substituent in this compound contributes significantly to the compound's overall chemical properties and potential biological activity. The bromine atom positioned at the meta location (3-position) of the phenyl ring creates distinct electronic effects compared to ortho or para substitution patterns. This positioning influences both the electron density distribution within the aromatic system and the three-dimensional molecular conformation.
Halogen substitution on aromatic rings is known to significantly impact molecular properties, including lipophilicity, electronic distribution, and intermolecular interactions. The bromine substituent introduces both electronic and steric effects that can influence the compound's binding affinity to biological targets and its overall pharmacological profile. Research has demonstrated that halogen-substituted isoxazole derivatives exhibit varying degrees of biological activity depending on the position and nature of the halogen substituent.
The meta-bromophenyl arrangement creates a specific spatial orientation that differs from para-brominated analogs. Comparative analysis between different bromophenyl isoxazole isomers reveals distinct differences in molecular properties and biological activities. The 3-bromophenyl derivative (Chemical Abstracts Service number 887574-50-7) exhibits different characteristics compared to the 4-bromophenyl isomer (Chemical Abstracts Service number 206055-91-6).
Comparative Structural Analysis
Comparative structural analysis of this compound with related isoxazole derivatives provides valuable insights into structure-activity relationships within this compound class. The hydroxymethyl group at the 5-position of the isoxazole ring represents a common structural feature among bioactive isoxazole derivatives, contributing to hydrogen bonding capabilities and overall molecular polarity.
Studies examining various bromophenyl isoxazole derivatives have revealed important structural differences between positional isomers. The 3-bromophenyl derivative differs significantly from its 4-bromophenyl counterpart in terms of electronic distribution, molecular dipole moment, and potential binding interactions. These differences highlight the importance of precise positional control in the design of isoxazole-based pharmaceutical compounds.
The presence of the hydroxymethyl functional group at the 5-position creates additional opportunities for intermolecular interactions through hydrogen bonding. This structural feature is commonly found in biologically active isoxazole derivatives and contributes to their ability to interact with biological targets. The combination of the bromophenyl substituent and the hydroxymethyl group creates a unique chemical environment that may contribute to specific biological activities.
Table 3: Structural Comparison of Bromophenyl Isoxazole Derivatives
| Compound | Bromine Position | Chemical Abstracts Service Number | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| This compound | Meta (3-position) | 887574-50-7 | 254.08 g/mol | Meta-substitution pattern |
| (3-(4-Bromophenyl)isoxazol-5-yl)methanol | Para (4-position) | 206055-91-6 | 254.08 g/mol | Para-substitution pattern |
| (3-(2-Bromophenyl)isoxazol-5-yl)methanol | Ortho (2-position) | Various | 254.08 g/mol | Ortho-substitution pattern |
Structure
2D Structure
Properties
IUPAC Name |
[3-(3-bromophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSMMLKIHWWANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(3-(3-Bromophenyl)isoxazol-5-yl)methanol is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique isoxazole ring substituted with a bromophenyl group, which contributes to its biological properties. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized to act on various pathways, including:
- Inhibition of Kinases : Similar compounds have shown efficacy as inhibitors of certain kinases, which are critical in cancer signaling pathways.
- Antimicrobial Activity : The presence of the isoxazole moiety has been linked to antimicrobial properties against various pathogens.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The results from these studies are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 15.2 | Apoptosis induction |
| MCF-7 | 10.5 | Cell cycle arrest |
| HT-29 | 12.0 | Inhibition of proliferation |
These findings indicate that this compound may serve as a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria, as illustrated in Table 2.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that this compound could be effective in treating infections caused by resistant strains.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various isoxazole derivatives, including this compound, and assessed their anticancer activity against human leukemia cells. The compound demonstrated significant cytotoxicity and was found to induce apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Properties
A study focused on the antimicrobial effects of isoxazole derivatives revealed that this compound showed potent activity against multiple bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Positional Isomers of Bromophenyl Substituents
- (3-(4-Bromophenyl)isoxazol-5-yl)methanol: The para-bromo isomer exhibits stronger binding affinity (−9.4057 kcal/mol) and stability (RMSD = 1.59431) toward SOD1, a target in neurodegenerative diseases, compared to azadiradione . Its para-substitution likely enhances steric alignment with the enzyme’s active site.
- (3-(2-Bromophenyl)isoxazol-5-yl)methanol: The ortho-bromo isomer shows reduced solubility in DMSO and methanol compared to the meta- and para-analogues, likely due to steric hindrance from the ortho-substituent .
Halogen-Substituted Analogues
- (3-(4-Fluorophenyl)isoxazol-5-yl)methanol: The fluorine atom’s electronegativity increases polarity (PSA ≈ 46 Ų) but reduces LogP (~2.1), improving aqueous solubility relative to brominated analogues . This compound may exhibit distinct pharmacokinetic profiles in drug discovery pipelines.
Functional Group Variations
Methanol vs. Methaneamine Derivatives
- 1-(3-(4-Bromophenyl)isoxazol-5-yl)methaneamine : Replacing the hydroxymethyl group with a methaneamine moiety improves solubility in THF and yields a potent antiviral agent (86% synthetic yield) . The amine group enables additional hydrogen bonding, which may enhance target engagement in viral proteases.
- 5-(Chloromethyl)-3-(substituted phenyl)isoxazole : Chlorination of the hydroxymethyl group increases electrophilicity, making these derivatives reactive intermediates for further functionalization .
Ester Derivatives
LogP and Solubility
- Target Compound : LogP = 2.596 , intermediate lipophilicity suitable for blood-brain barrier penetration .
- Fluorophenyl Analogue : Lower LogP (~2.1 ) enhances aqueous solubility but may reduce membrane permeability .
- Chloromethyl Derivative : Higher LogP (~3.0 ) due to chlorine’s hydrophobicity, favoring lipid-rich environments .
Cytotoxicity and Therapeutic Potential
- Halogen-Substituted Chalcones : Ortho- and para-bromophenyl chalcones exhibit cytotoxic activity (IC₅₀ = 100 μg/mL ) against MCF7 cells, suggesting bromine’s role in apoptosis induction .
- Isoxazole-Pyrazoline Hybrids : Derivatives like 24a show antimycobacterial activity, underscoring the scaffold’s versatility .
Preparation Methods
Step 1: Preparation of Brominated Benzaldehyde Intermediate
Step 2: Formation of Oxime Intermediate
- The brominated benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of an alkali (e.g., sodium hydroxide) in a solvent such as tetrahydrofuran (THF) under nitrogen atmosphere at 0–100 °C. This produces the corresponding oxime intermediate with high purity and yield (product content >98%, yield ~76%).
Step 3: Cyclization to Isoxazole Ring
- The oxime intermediate is then reacted with a chlorinating reagent (e.g., N-chlorosuccinimide) and a catalyst such as ferric chloride under ethylene pressure (0.1–6 MPa) at 0–100 °C for 4–5 hours. This step forms the 3-bromo-4,5-dihydroisoxazole intermediate with a product content >98% and yield ~80%.
Step 4: Functionalization to Install Hydroxymethyl Group
The 4,5-dihydroisoxazole intermediate undergoes further transformations to introduce the hydroxymethyl group at the 5-position. This can be achieved by reduction or selective oxidation steps depending on the precursor functionalities.
For example, oxidation of 3-bromo-5-(1-hydroxyethyl)-isoxazole with chromic anhydride in glacial acetic acid at 15 °C followed by work-up yields hydroxylated isoxazole derivatives, which can be further processed to the methanol derivative.
Reaction Conditions and Optimization
*Yields and purity for hydroxymethyl installation are inferred from related oxidation reactions of isoxazole derivatives.
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR) : Confirms functional groups such as hydroxyl (-OH) and isoxazole ring vibrations.
- Nuclear Magnetic Resonance (NMR) : Proton NMR (400 MHz) provides detailed information on aromatic protons, hydroxymethyl group, and isoxazole ring protons.
- Thin Layer Chromatography (TLC) : Used to monitor reaction progress and purity during synthesis.
- Melting Point and Recrystallization : Final purification steps ensure product purity and crystallinity.
Summary and Research Findings
- The preparation of this compound involves a multi-step synthesis starting from brominated benzaldehyde derivatives.
- Key transformations include oxime formation, cyclization to the isoxazole ring, and installation of the hydroxymethyl group through oxidation or reduction strategies.
- The use of dibromoformaldoxime and alkynes under mild conditions offers a versatile route to 3-bromo-substituted isoxazoles with diverse 5-position substituents.
- Reaction parameters such as temperature, pressure, pH, and catalyst choice critically influence yield and purity.
- Analytical techniques including IR, NMR, and TLC are essential for confirming structure and monitoring synthesis.
This detailed synthesis framework for this compound is based on a thorough review of patents and scientific literature, excluding unreliable sources, and reflects current best practices in heterocyclic compound preparation.
Q & A
Q. Key Conditions :
- Solvent: Dichloromethane or THF.
- Catalysts: Triethylamine for cyclization.
- Monitoring: Thin-layer chromatography (TLC) to track reaction progress .
Basic: How is this compound characterized post-synthesis?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and isoxazole protons (δ 6.2–6.8 ppm). The hydroxymethyl group appears at δ 4.6–4.8 ppm (singlet, exchangeable with D2O).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight. For example, a related compound in shows m/z 700 [M+H]+ for a brominated isoxazole derivative.
- Melting Point : Compare with literature values (e.g., 72°C for structurally similar brominated isoxazoles ).
Advanced: How can researchers optimize reaction yields for this compound?
Methodological Answer:
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve cyclization efficiency over non-polar solvents.
- Temperature Control : Cyclization at 0–5°C minimizes side reactions (e.g., over-halogenation).
- Catalyst Screening : Use Lewis acids (e.g., ZnCl2) to accelerate oxime cyclization.
- Industrial Methods : Continuous flow reactors enhance reproducibility and scalability, as seen in brominated benzyl alcohol syntheses .
Advanced: How should researchers address contradictory spectroscopic data during characterization?
Methodological Answer:
Contradictions may arise from:
- Solvent Effects : CDCl3 vs. DMSO-d6 can shift NMR peaks (e.g., hydroxymethyl protons). Always report solvent conditions.
- Impurity Interference : Recrystallize from ethanol/water mixtures to remove byproducts (e.g., unreacted aldehydes) .
- Dynamic Processes : Variable temperature NMR resolves rotational isomers (e.g., hindered rotation around the isoxazole-phenyl bond).
Example : reports δ 6.5 ppm for an isoxazole proton, but a similar compound in shows δ 6.8 ppm. This discrepancy may reflect substituent electronic effects.
Basic: What are common impurities in the synthesis, and how are they removed?
Methodological Answer:
Common impurities include:
- Unreacted Aldehydes : Detected via TLC (Rf ~0.7 in hexane/ethyl acetate). Remove by silica gel chromatography.
- Over-Halogenated Byproducts : Identified by mass spectrometry (e.g., +79/81 Da Br isotope pattern). Minimize by controlling NCS stoichiometry.
- Oxidation Byproducts : (e.g., ketones from hydroxymethyl oxidation). Use inert atmospheres during synthesis .
Advanced: How does the bromine substituent at the 3-position influence reactivity?
Methodological Answer:
The bromine atom:
- Activates Electrophilic Substitution : Directs incoming nucleophiles to the para position via resonance withdrawal.
- Enhances Lipophilicity : Increases membrane permeability in biological assays (e.g., enzyme inhibition studies).
- Facilitates Cross-Coupling : Enables Suzuki-Miyaura reactions with boronic acids for structural diversification .
Comparative Data : Bromine at the meta position (vs. para) reduces steric hindrance in substitution reactions, as shown in ’s cyclohexylmethanol derivatives.
Advanced: What strategies are used to study the bioactivity of this compound?
Methodological Answer:
- Enzyme Assays : Test inhibition of carboxylesterases (e.g., Notum) using fluorogenic substrates. IC50 values correlate with substituent electronic profiles .
- Molecular Docking : Model interactions with enzyme active sites (e.g., halogen bonding between Br and Arg residues).
- SAR Studies : Compare with analogs (e.g., 4-chlorophenyl or methoxyphenyl derivatives) to identify critical substituents .
Example : ’s phthalazinone derivative (IC50 = 1.2 µM against α-glucosidase) highlights the role of bromine in enhancing binding affinity.
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
